molecular formula C20H22IN B11929982 1,1,2-Trimethyl-3-pent-4-ynyl-benzo[e]indol-3-ium iodide

1,1,2-Trimethyl-3-pent-4-ynyl-benzo[e]indol-3-ium iodide

Cat. No.: B11929982
M. Wt: 403.3 g/mol
InChI Key: QIYYGEMDTWHZPO-UHFFFAOYSA-M
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Description

1,1,2-Trimethyl-3-pent-4-ynyl-benzo[e]indol-3-ium iodide: is a synthetic organic compound with the molecular formula C20H22N and a molecular weight of 403.3 g/mol . This compound is part of the benzo[e]indole family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2-Trimethyl-3-pent-4-ynyl-benzo[e]indol-3-ium iodide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where a phenylhydrazine reacts with a ketone under acidic conditions.

    Alkylation: The indole core is then alkylated using methyl iodide to introduce the methyl groups at the 1 and 2 positions.

    Pent-4-ynyl Substitution: The pent-4-ynyl group is introduced through a Sonogashira coupling reaction, where the indole derivative reacts with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.

    Formation of the Iodide Salt: Finally, the compound is converted to its iodide salt form by reacting with hydroiodic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely, ensuring high yield and purity.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,1,2-Trimethyl-3-pent-4-ynyl-benzo[e]indol-3-ium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles like cyanide or thiolate ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Sodium cyanide, sodium thiolate, polar aprotic solvents.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or functional groups.

    Substitution: Substituted derivatives with different nucleophiles replacing the iodide ion.

Scientific Research Applications

1,1,2-Trimethyl-3-pent-4-ynyl-benzo[e]indol-3-ium iodide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of biological processes and as a fluorescent probe for imaging applications.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,1,2-Trimethyl-3-pent-4-ynyl-benzo[e]indol-3-ium iodide involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound interacts with specific enzymes and receptors, modulating their activity.

    Pathways Involved: It affects various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

1,1,2-Trimethyl-3-pent-4-ynyl-benzo[e]indol-3-ium iodide can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its structure, reactivity, and applications.

Properties

Molecular Formula

C20H22IN

Molecular Weight

403.3 g/mol

IUPAC Name

1,1,2-trimethyl-3-pent-4-ynylbenzo[e]indol-3-ium;iodide

InChI

InChI=1S/C20H22N.HI/c1-5-6-9-14-21-15(2)20(3,4)19-17-11-8-7-10-16(17)12-13-18(19)21;/h1,7-8,10-13H,6,9,14H2,2-4H3;1H/q+1;/p-1

InChI Key

QIYYGEMDTWHZPO-UHFFFAOYSA-M

Canonical SMILES

CC1=[N+](C2=C(C1(C)C)C3=CC=CC=C3C=C2)CCCC#C.[I-]

Origin of Product

United States

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